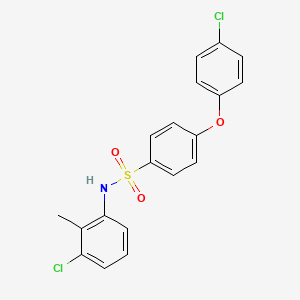
N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex aromatic structure with multiple functional groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide group.
Aromatic Substitution:
Ether Formation: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated aromatic compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can participate in further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the design of new sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The compound’s molecular targets could include bacterial enzymes, cancer cell receptors, or other biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide: Similar structure but lacks the methyl group.
N-(3-Methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide: Similar structure but lacks the chloro group on the first aromatic ring.
N-(3-Chloro-2-methylphenyl)-4-phenoxybenzene-1-sulfonamide: Similar structure but lacks the chloro group on the second aromatic ring.
Uniqueness
N-(3-Chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the aromatic rings may enhance its stability and interaction with biological targets.
Properties
CAS No. |
823781-61-9 |
|---|---|
Molecular Formula |
C19H15Cl2NO3S |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(4-chlorophenoxy)benzenesulfonamide |
InChI |
InChI=1S/C19H15Cl2NO3S/c1-13-18(21)3-2-4-19(13)22-26(23,24)17-11-9-16(10-12-17)25-15-7-5-14(20)6-8-15/h2-12,22H,1H3 |
InChI Key |
OMQUEDNBNQZBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















